molecular formula C10H17ClO3 B12535516 3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol CAS No. 656835-13-1

3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol

Katalognummer: B12535516
CAS-Nummer: 656835-13-1
Molekulargewicht: 220.69 g/mol
InChI-Schlüssel: UNZLLXAUWYVPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C10H17ClO3 and a molecular weight of 220.69 g/mol . This compound is characterized by its cyclohexane ring structure, which is substituted with a chlorine atom, an ethenyl group, and two hydroxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol involves several steps. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol can be compared with other similar compounds such as:

    3-Chloro-3-ethenylcyclohexanol: Lacks the hydroxymethyl groups, leading to different chemical properties and reactivity.

    3-Chloro-5,5-bis(hydroxymethyl)cyclohexanol: Lacks the ethenyl group, affecting its chemical behavior and applications.

    3-Ethenyl-5,5-bis(hydroxymethyl)cyclohexanol:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

656835-13-1

Molekularformel

C10H17ClO3

Molekulargewicht

220.69 g/mol

IUPAC-Name

3-chloro-3-ethenyl-5,5-bis(hydroxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H17ClO3/c1-2-10(11)4-8(14)3-9(5-10,6-12)7-13/h2,8,12-14H,1,3-7H2

InChI-Schlüssel

UNZLLXAUWYVPCL-UHFFFAOYSA-N

Kanonische SMILES

C=CC1(CC(CC(C1)(CO)CO)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.